N-butyl-8-ethyl-N,4,4-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
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Overview
Description
N-butyl-8-ethyl-N,4,4-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound characterized by its unique tetracyclic structure. This compound features a combination of nitrogen, oxygen, and sulfur atoms within its framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-8-ethyl-N,4,4-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This may include Diels-Alder reactions or other cycloaddition processes.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as butyl, ethyl, and trimethyl groups. This is achieved through alkylation reactions using appropriate alkyl halides and bases.
Incorporation of Heteroatoms:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-8-ethyl-N,4,4-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, where nucleophiles such as halides or alkoxides replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-butyl-8-ethyl-N,4,4-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-8-ethyl-N,4,4-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of heteroatoms like sulfur and nitrogen can facilitate interactions with metal ions or other biomolecules, influencing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-butyl-8-ethyl-N,4,4-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine: can be compared with other tetracyclic compounds containing heteroatoms, such as:
Uniqueness
The uniqueness of N-butyl-8-ethyl-N,4,4-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine lies in its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H28N4OS |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-butyl-8-ethyl-N,4,4-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C21H28N4OS/c1-6-8-9-25(5)19-18-17(22-12-23-19)16-13-10-21(3,4)26-11-14(13)15(7-2)24-20(16)27-18/h12H,6-11H2,1-5H3 |
InChI Key |
MMTVIFURRBFJBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)CC |
Origin of Product |
United States |
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